Defluoro Nebivolol, also referred to as Desfluoro Nebivolol, is a beta-1 adrenergic receptor antagonist that is primarily used in the treatment of hypertension and heart failure. This compound is a derivative of Nebivolol, which is notable for its unique mechanism of action that includes nitric oxide-mediated vasodilation. The absence of the fluorine atom in its structure enhances its pharmacological properties, making it a subject of interest in cardiovascular research.
Defluoro Nebivolol is classified as a pharmaceutical compound within the class of beta-blockers. It is synthesized from various precursors through several chemical reactions. Its primary source includes synthetic pathways involving the hydrolysis of fluorinated chroman derivatives, leading to the formation of the desired compound.
The synthesis of Defluoro Nebivolol involves multiple steps:
Industrial production often utilizes enzymatic resolution methods for high purity and yield .
Defluoro Nebivolol has a complex molecular structure characterized by its chroman core. The chemical formula is , and its molecular weight is approximately 372.44 g/mol. The structure can be depicted as follows:
The absence of the fluorine atom in Defluoro Nebivolol compared to Nebivolol alters its interaction with biological targets, enhancing its vasodilatory effects.
Defluoro Nebivolol can undergo several chemical reactions:
Defluoro Nebivolol primarily targets beta-1 adrenergic receptors, leading to several physiological effects:
Defluoro Nebivolol typically appears as a white crystalline solid. Its melting point ranges from 167°C to 170°C, indicating good thermal stability.
The compound is soluble in organic solvents like tetrahydrofuran and methanol but has limited solubility in water. Its stability can be affected by environmental factors such as pH and temperature .
Defluoro Nebivolol has several scientific uses:
Defluoro nebivolol (CAS 129101-34-4) is a monodesfluorinated analog of the β-blocker nebivolol, with the molecular formula C₂₂H₂₆FNO₄ and a molecular weight of 387.44 g/mol. The compound features a complex stereochemistry due to its four chiral centers, generating multiple diastereomeric forms. The primary structural distinction from nebivolol is the replacement of a fluorine atom with hydrogen at the 6-position of one chromane ring system. This modification eliminates the electron-withdrawing effect of fluorine, altering the compound's electronic distribution and molecular polarity [1] [7].
Isomeric variants arise from the stereochemical permutations at the chiral carbons. The most prevalent form is a mixture of diastereomers, typically described as "(R)-1-((S)-chroman-2-yl)-2-(((R)-2-((R)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethan-1-ol compound with (S)-1-((R)-chroman-2-yl)-2-(((S)-2-((S)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethan-1-ol (1:1)" [10]. Synthetic approaches to isolate individual stereoisomers include:
Table 1: Isomeric Variants of Defluoro Nebivolol
Isomer Designation | Stereochemical Configuration | Synthetic Route |
---|---|---|
Isomer Series A | (R,S,R,R)/(S,R,S,S) | Sharpless Epoxidation |
Isomer Series B | (R,R,S,R)/(S,S,R,S) | Mitsunobu Reaction |
Diastereomeric Mixture | Variable | Standard Synthesis |
Defluoro nebivolol presents as a white to off-white crystalline solid with predicted physicochemical properties derived from computational modeling and experimental analysis. Its boiling point is estimated at 598.0±50.0°C, while the predicted density is 1.268±0.06 g/cm³. The compound exhibits limited solubility in aqueous systems but shows moderate solubility in polar organic solvents:
The acid dissociation constant (pKa) of 13.77±0.20 indicates defluoro nebivolol is a weak base, primarily protonated under physiological conditions. Crystallographic studies reveal a hydrogen-bonded network in the solid state, with molecules forming dimers via O-H···N interactions between the ethanolamine moieties. This configuration contributes to the compound's stability but may affect dissolution rates in pharmaceutical formulations. Under accelerated stability testing conditions (40°C/75% RH), the compound demonstrates degradation resistance with <2% impurities formation after 3 months when protected from light and moisture [1] [8].
Structurally, defluoro nebivolol differs from nebivolol (C₂₂H₂₅F₂NO₄, MW 405.45) through the absence of one fluorine atom, resulting in altered electronic properties and molecular recognition. Nebivolol contains two fluorine atoms (6,6'-difluoro substitution) on its chromane ring systems, while defluoro nebivolol retains only one fluorine at the 6-position of a single chromane moiety. This modification reduces the molecular weight by 18 Da and decreases the compound's polarity, as evidenced by logP values: nebivolol (logP 3.52) versus defluoro nebivolol (logP 3.21) [1] [3] [5].
Table 2: Molecular Comparison of Defluoro Nebivolol and Nebivolol
Property | Defluoro Nebivolol | Nebivolol | Biological Significance |
---|---|---|---|
Molecular Formula | C₂₂H₂₆FNO₄ | C₂₂H₂₅F₂NO₄ | Altered metabolism |
Molecular Weight | 387.44 g/mol | 405.45 g/mol | Detection in mass spectrometry |
Fluorine Position | Monofluoro (6-F) | Difluoro (6,6'-F) | Reduced β1-selectivity |
logP | 3.21 | 3.52 | Altered membrane permeability |
pKa | 13.77 | 9.67 (phenolic OH) | Different ionization profile |
Pharmacologically, defluoro nebivolol lacks the potent β1-adrenoceptor antagonism (IC₅₀ 0.18 nM for nebivolol) due to disrupted binding interactions from the missing fluorine. Nebivolol's fluorine atoms participate in critical hydrogen bonds with Ser49 and Asn43 residues in the β1-adrenergic receptor binding pocket. The absence of one fluorine atom in defluoro nebivolol diminishes this interaction, reducing receptor affinity by approximately 100-fold. Additionally, defluoro nebivolol does not demonstrate nebivolol's characteristic nitric oxide-mediated vasodilation due to impaired endothelial nitric oxide synthase activation [5] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1